molecular formula C18H18ClN3O4S B2609256 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide CAS No. 2213976-13-5

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide

Cat. No. B2609256
CAS RN: 2213976-13-5
M. Wt: 407.87
InChI Key: OMVUDUJFAOLGRN-UHFFFAOYSA-N
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Description

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been reported to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in the growth of blood vessels.
Biochemical and Physiological Effects:
5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide in lab experiments is its ability to inhibit the activity of COX-2 and VEGF, which are important targets in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide. One of the areas of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in different diseases.

Synthesis Methods

The synthesis of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-methoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole, followed by the addition of 5-chloro-2-aminobenzenesulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.

properties

IUPAC Name

5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-12-17(18(23)22(21(12)2)14-7-5-4-6-8-14)20-27(24,25)16-11-13(19)9-10-15(16)26-3/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVUDUJFAOLGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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